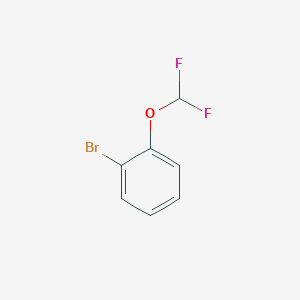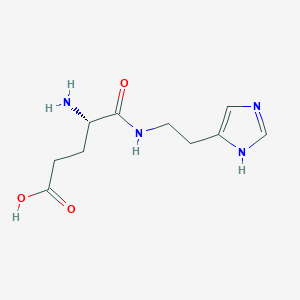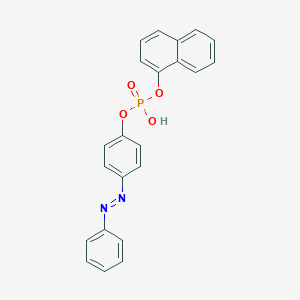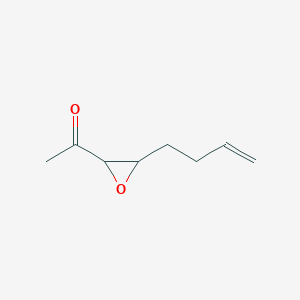![molecular formula C16H33NO6Si B065743 4-(Éthényloxy)butyl [3-(triéthoxysilyl)propyl]carbamate CAS No. 159856-61-8](/img/structure/B65743.png)
4-(Éthényloxy)butyl [3-(triéthoxysilyl)propyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate is an organic silicon compound with the molecular formula C13H31NO3Si. It is known for its transparent liquid state, lower viscosity, and higher reactivity . This compound has gained significant attention due to its potential therapeutic and environmental applications.
Applications De Recherche Scientifique
4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various silicon-based materials, including coatings, adhesives, and sealants.
Biology: The compound is used in the modification of biomolecules and surfaces to enhance their properties, such as biocompatibility and stability.
Medicine: It has potential therapeutic applications, particularly in drug delivery systems and as a component of medical devices.
Méthodes De Préparation
The synthesis of 4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate involves the reaction of 4-(Ethenyloxy)butanol with 3-(triethoxysilyl)propyl isocyanate. The reaction is typically carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The reaction conditions include a temperature range of 50-70°C and a reaction time of 12-24 hours. The product is then purified using standard techniques such as distillation or chromatography .
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate undergoes various types of chemical reactions, including:
Hydrolysis: In the presence of water, the compound can hydrolyze to form silanol groups, which can further condense to form siloxane bonds.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethenyloxy group, leading to the formation of epoxides or other oxidized products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenyloxy group can be replaced by other nucleophiles.
Common reagents used in these reactions include water, oxidizing agents such as hydrogen peroxide, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Mécanisme D'action
The mechanism of action of 4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate involves its ability to form strong covalent bonds with various substrates. The ethenyloxy group can undergo polymerization reactions, leading to the formation of cross-linked networks. The triethoxysilyl group can hydrolyze and condense to form siloxane bonds, which contribute to the stability and durability of the resulting materials. These molecular interactions and pathways make the compound highly versatile and effective in various applications.
Comparaison Avec Des Composés Similaires
4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate can be compared with other similar compounds, such as:
4-(Vinyloxy)butyl [3-(triethoxysilyl)propyl]carbamate: This compound has a similar structure but with a vinyloxy group instead of an ethenyloxy group. It exhibits similar reactivity and applications.
Carbamic acid, N-[3-(triethoxysilyl)propyl]-, 4-(ethenyloxy)butyl ester: This is another name for the same compound, highlighting its carbamate structure and silicon-based functional groups.
The uniqueness of 4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate lies in its combination of ethenyloxy and triethoxysilyl groups, which provide a balance of reactivity and stability, making it suitable for a wide range of applications .
Propriétés
IUPAC Name |
4-ethenoxybutyl N-(3-triethoxysilylpropyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33NO6Si/c1-5-19-13-9-10-14-20-16(18)17-12-11-15-24(21-6-2,22-7-3)23-8-4/h5H,1,6-15H2,2-4H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNLQJPIPDWENU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)OCCCCOC=C)(OCC)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33NO6Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40570196 |
Source


|
| Record name | 4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
363.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
159856-61-8 |
Source


|
| Record name | 4-(Ethenyloxy)butyl [3-(triethoxysilyl)propyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40570196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
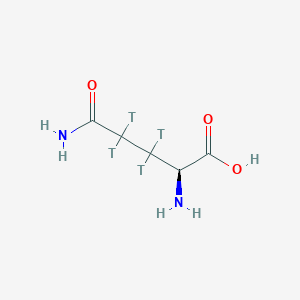
![4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;hydrochloride](/img/structure/B65669.png)
![2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B65670.png)
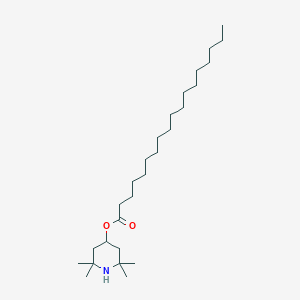
![N-[(1E)-N-Methylethanimidoyl]benzamide](/img/structure/B65674.png)
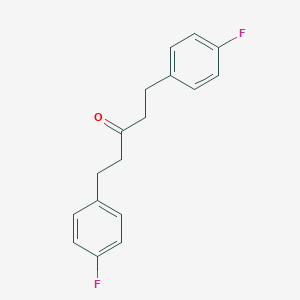
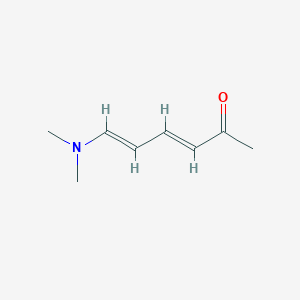
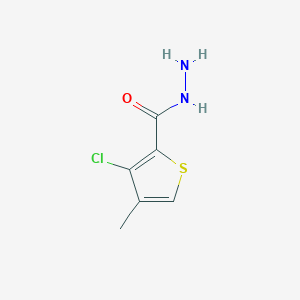
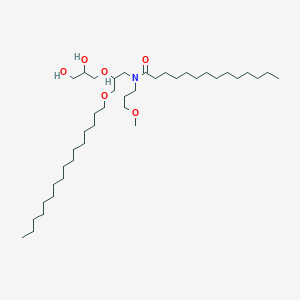
![6-Chloro-1H-benzo[d]imidazole-4-carboxylic acid](/img/structure/B65679.png)
